molecular formula C15H16ClN3OS B14209003 2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one CAS No. 828921-01-3

2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one

Cat. No.: B14209003
CAS No.: 828921-01-3
M. Wt: 321.8 g/mol
InChI Key: ZVTVHMAWPSDKEB-UHFFFAOYSA-N
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Description

2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The phenyl group is then attached via a Friedel-Crafts acylation reaction. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure consistent quality. Industrial methods also focus on the scalability of the synthesis process, ensuring that large quantities can be produced without compromising the compound’s integrity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The thiazole and pyrrolidine rings play a crucial role in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.

    Thiazole derivatives: Compounds containing thiazole rings, such as thiazolidinediones, are also comparable in terms of their chemical behavior and applications.

Uniqueness

What sets 2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

828921-01-3

Molecular Formula

C15H16ClN3OS

Molecular Weight

321.8 g/mol

IUPAC Name

2-[(4-chloro-5-pyrrolidin-1-yl-1,3-thiazol-2-yl)amino]-1-phenylethanone

InChI

InChI=1S/C15H16ClN3OS/c16-13-14(19-8-4-5-9-19)21-15(18-13)17-10-12(20)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,17,18)

InChI Key

ZVTVHMAWPSDKEB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(N=C(S2)NCC(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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